Benzyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate
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Overview
Description
Benzyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C15H21NO4 and a molecular weight of 279.33 g/mol . It belongs to the class of piperidine derivatives, which are known for their significant role in the pharmaceutical industry . This compound is characterized by the presence of a piperidine ring substituted with benzyl and hydroxymethyl groups.
Preparation Methods
The synthesis of Benzyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Benzyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Benzyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors . The benzyl-piperidine group is known to bind to the catalytic site of cholinesterase receptors, inhibiting their activity . This interaction is facilitated by the presence of aromatic residues in the active site, which form π-π interactions with the benzyl group .
Comparison with Similar Compounds
Benzyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate can be compared with other piperidine derivatives, such as:
Benzyl 4-hydroxy-1-piperidinecarboxylate: This compound has a similar structure but lacks the hydroxymethyl groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Biological Activity
Benzyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate (CAS No. 1638760-70-9) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, pharmacological effects, and case studies.
- Molecular Formula : C15H21NO4
- Molar Mass : 279.34 g/mol
- Purity : 97%
- IUPAC Name : this compound
- Log P : 1.24 (indicating moderate lipophilicity)
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. The piperidine ring and the hydroxymethyl groups are critical for its interaction with biological targets. Research has shown that modifications on the piperidine ring can significantly alter its potency against various biological targets.
Table 1: Summary of Structural Modifications and Their Effects
Modification | Effect on Activity |
---|---|
Hydroxymethyl Group Addition | Increased solubility and potency |
Aromatic Substituents | Enhanced receptor binding |
Alkyl Chain Variation | Altered pharmacokinetics |
Antimicrobial Properties
This compound has been investigated for its antimicrobial properties, particularly against Mycobacterium tuberculosis (Mtb). In a study focusing on MenA inhibitors, derivatives of this compound exhibited IC50 values in the range of 13-22 μM against Mtb, demonstrating promising activity as potential anti-tuberculosis agents .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the compound's effects on cancer cell lines. For instance, in vitro studies revealed that this compound induced cell death in prostate cancer cell lines (PC3 and DU145) with IC50 values indicating dose-dependent effects . The compound exhibited minimal toxicity towards normal human fibroblast cells, suggesting a selective action against cancer cells.
The mechanism by which this compound exerts its biological effects involves the inhibition of key enzymes in metabolic pathways. For example, it has been shown to inhibit the MenA enzyme in the menaquinone biosynthesis pathway crucial for Mtb survival under hypoxic conditions . Additionally, it may induce apoptosis through DNA damage and cell cycle arrest mechanisms .
Case Study 1: Anti-Tuberculosis Activity
In a recent study, this compound was evaluated alongside other MenA inhibitors. The compound demonstrated significant synergy with existing anti-tuberculosis drugs, achieving nearly complete sterilization of Mtb in combination therapy within two weeks in vivo. This highlights its potential as part of a multi-drug regimen for tuberculosis treatment .
Case Study 2: Cancer Therapeutics
Another investigation assessed the compound's efficacy against various cancer cell lines. The results indicated that it effectively reduced cell viability in a time-dependent manner, particularly in aggressive prostate cancer models. The study concluded that this compound could serve as a lead compound for developing new anticancer therapies targeting similar pathways .
Properties
Molecular Formula |
C15H21NO4 |
---|---|
Molecular Weight |
279.33 g/mol |
IUPAC Name |
benzyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H21NO4/c17-11-15(12-18)6-8-16(9-7-15)14(19)20-10-13-4-2-1-3-5-13/h1-5,17-18H,6-12H2 |
InChI Key |
IHFIJFAHNUMOFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(CO)CO)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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